
4-(Cycloheptyloxy)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cycloheptyloxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. It is a high-purity ether compound that appears as a clear, pale liquid . This compound is known for its unique chemical structure, which makes it a valuable tool in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-(Cycloheptyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with cycloheptanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ether linkage. The reaction mixture is then purified to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
4-(Cycloheptyloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Applications De Recherche Scientifique
4-(Cycloheptyloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into molecules. This compound is valuable in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved efficacy and selectivity.
Mécanisme D'action
The mechanism of action of 4-(Cycloheptyloxy)butane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can target specific molecular sites, such as amino or hydroxyl groups, to form stable sulfonate or sulfonamide linkages .
Comparaison Avec Des Composés Similaires
4-(Cycloheptyloxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Chlorobutane-1-sulfonyl chloride: This compound has a similar sulfonyl chloride group but lacks the cycloheptyloxy moiety, making it less versatile in certain applications.
4-Methoxybutane-1-sulfonyl chloride: This compound has a methoxy group instead of a cycloheptyloxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its cycloheptyloxy group, which provides additional steric and electronic properties that can be exploited in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C11H21ClO3S |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
4-cycloheptyloxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-5-9-15-11-7-3-1-2-4-8-11/h11H,1-10H2 |
Clé InChI |
IBZUAMJUJPAZCK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



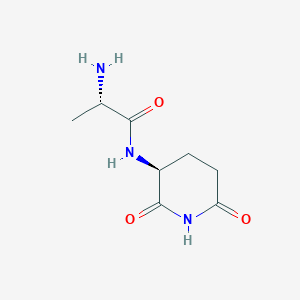
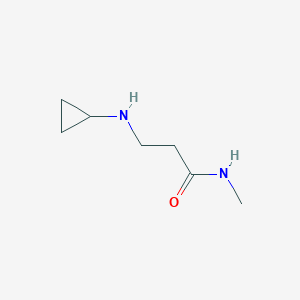

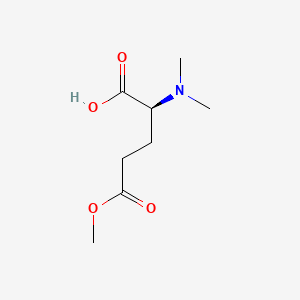
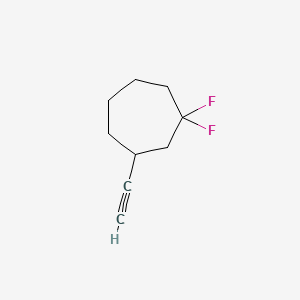
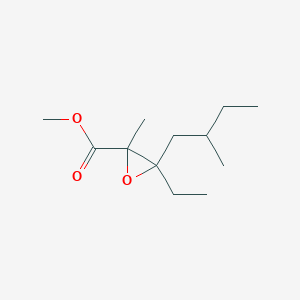

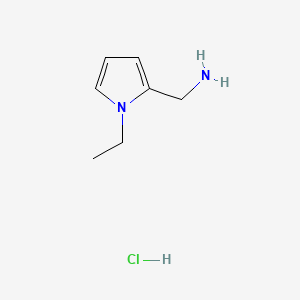
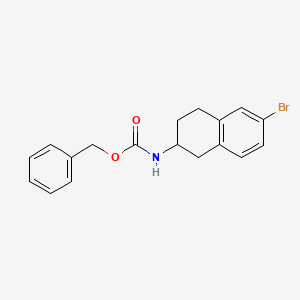


![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
